1-(ADAMANTAN-1-YL)-4-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE
Overview
Description
1-(ADAMANTAN-1-YL)-4-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(ADAMANTAN-1-YL)-4-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the introduction of the adamantyl, piperazinyl, and thienyl groups. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine scaffold, followed by the sequential addition of the substituents under controlled reaction conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to facilitate large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the thienyl group allows for oxidation reactions, which can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyrazolo[1,5-a]pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Cyclization: The compound can participate in cyclization reactions to form additional ring structures, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(ADAMANTAN-1-YL)-4-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, and it is being investigated for its efficacy in treating various diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(ADAMANTAN-1-YL)-4-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The unique combination of the adamantyl, piperazinyl, and thienyl groups in 1-(ADAMANTAN-1-YL)-4-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE distinguishes it from other derivatives, potentially offering improved efficacy and reduced side effects.
Properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-[3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClF3N5OS/c27-21-22(32-35-20(26(28,29)30)11-18(31-23(21)35)19-2-1-7-37-19)24(36)33-3-5-34(6-4-33)25-12-15-8-16(13-25)10-17(9-15)14-25/h1-2,7,11,15-17H,3-6,8-10,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDVFUWPVHWRQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F)C56CC7CC(C5)CC(C7)C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClF3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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